7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its diverse applications in medicinal chemistry. This compound is characterized by its unique quinoline core structure, which is substituted with various functional groups, including a chlorine atom, a methoxy group, and a carboxylic acid group. These substitutions contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate, followed by chlorination and methoxylation steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent .
Comparison with Similar Compounds
- 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolones
Comparison: Compared to these similar compounds, 7-Chloro-6-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitutions, which confer distinct chemical and biological properties. For instance, the presence of the methoxy group enhances its solubility and bioavailability, while the chlorine atom contributes to its antimicrobial activity .
Properties
Molecular Formula |
C12H10ClNO4 |
---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
7-chloro-6-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO4/c1-14-5-7(12(16)17)11(15)6-3-10(18-2)8(13)4-9(6)14/h3-5H,1-2H3,(H,16,17) |
InChI Key |
CIKDQINJEKTRDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)Cl)OC)C(=O)O |
Origin of Product |
United States |
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